molecular formula C4H6ClF3O B073356 2-(2-Chloroethoxy)-1,1,1-trifluoroethane CAS No. 1537-70-8

2-(2-Chloroethoxy)-1,1,1-trifluoroethane

Cat. No.: B073356
CAS No.: 1537-70-8
M. Wt: 162.54 g/mol
InChI Key: PSPSSKGNQJKXHK-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)-1,1,1-trifluoroethane is a useful research compound. Its molecular formula is C4H6ClF3O and its molecular weight is 162.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Overview of Chemical Reagents and Applications

2-(2-Chloroethoxy)-1,1,1-trifluoroethane plays a significant role in various scientific research areas due to its chemical properties. One notable application is in the field of organic synthesis, where related compounds, such as CF3SO2Cl (trifluoromethanesulfonyl chloride), are utilized for the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This reagent has shown to be versatile under reductive conditions, distinguishing it from its sodium counterpart which operates under oxidative conditions. The ability to perform electrophilic chlorination, particularly in enantioselective chlorinations, highlights the unique reactivity and application of such compounds in synthesizing complex molecules (Chachignon, Guyon, & Cahard, 2017).

Environmental Impacts and Contamination Studies

The presence of compounds like 1,4-dioxane, often associated with chlorinated solvents, in the environment has raised concerns over water contamination. Such compounds can migrate in groundwater, leading to widespread contamination of drinking water supplies. The ineffectiveness of common adsorption and membrane filtration techniques in remediation efforts underlines the need for alternative approaches. This situation underscores the importance of understanding the environmental fate and removal technologies for chlorinated ethoxy compounds and their derivatives (Godri Pollitt et al., 2019).

Advances in Solvent Applications

Research into bio-based solvents like 2-methyloxolane (2-MeOx) for the extraction of natural products suggests a shift towards environmentally friendly alternatives to conventional petroleum-based solvents. This reflects a broader trend in scientific research to identify and utilize compounds with lower environmental impacts and improved safety profiles for industrial and research applications. The comprehensive assessment of 2-MeOx, including its solvent power, extraction efficiency, toxicological profile, and environmental impacts, compared to traditional solvents like hexane, showcases the potential for chloroethoxy compounds in green chemistry (Rapinel et al., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Without specific information on the use of “2-(2-Chloroethoxy)-1,1,1-trifluoroethane”, it’s difficult to provide an analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on “2-(2-Chloroethoxy)-1,1,1-trifluoroethane”, it’s difficult to provide an analysis of its safety and hazards .

Future Directions

The future directions for research on a compound depend on its potential applications. Without specific information on the use of “2-(2-Chloroethoxy)-1,1,1-trifluoroethane”, it’s difficult to provide an analysis of its future directions .

Properties

IUPAC Name

2-(2-chloroethoxy)-1,1,1-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClF3O/c5-1-2-9-3-4(6,7)8/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPSSKGNQJKXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594105
Record name 2-(2-Chloroethoxy)-1,1,1-trifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1537-70-8
Record name 2-(2-Chloroethoxy)-1,1,1-trifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloroethyl 2,2,2-trifluoroethyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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